(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZAGPSUVRHAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its mechanism of action. For example, some compounds might inhibit the activity of certain enzymes, leading to changes in cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under specific pH conditions .
Biological Activity
The compound (3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2309734-17-4, represents a novel class of organic compounds with potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂F₂N₄O
- Molecular Weight : 290.27 g/mol
- Structure : The compound features a difluorophenyl group and an azetidinone structure linked to a pyrazinylamino moiety, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound, particularly its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, azetidinone derivatives have shown effectiveness against breast and prostate cancer cells by disrupting cellular pathways involved in growth and survival .
- Case Study : A study focusing on azetidinone derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells at nanomolar concentrations . This suggests that this compound may possess comparable activity.
Anti-inflammatory Properties
Data Table of Biological Activities
Research Findings
The exploration of azetidinone derivatives has revealed promising biological activities:
- Antiviral Properties : Some azetidinones have shown antiviral activity against various viruses, indicating that modifications in their structure can lead to diverse therapeutic applications .
- Cytotoxicity Studies : Compounds similar to this compound have been tested for cytotoxicity using colorimetric assays, demonstrating the potential for further development in oncology .
Comparison with Similar Compounds
Comparison Table
Structural and Functional Insights
Core Heterocycles :
- The target compound utilizes a compact azetidine ring, offering rigidity and synthetic accessibility compared to bulkier cores like spiro indoline-piperidine (MW 386) or pyrazolopyrimidine (MW 423) .
- Pyrazine vs. Quinazoline : The pyrazine in the target compound enables hydrogen bonding with kinases, whereas quinazoline derivatives (e.g., ML324 analogs) target epigenetic enzymes like JMJD2 .
Substituent Effects :
- Fluorine Substituents : The 3,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with ML324 analogs and UU-1 .
- Solubility Modifiers : Replacing difluorophenyl with dihydrodioxin (as in ) increases hydrophilicity but may reduce blood-brain barrier penetration.
Pharmacological Implications :
- The target’s lower molecular weight (290 vs. 386–423 in others) suggests better bioavailability and oral absorption.
- Spiro and pyrrolopyrimidine derivatives () exhibit enhanced target selectivity due to conformational constraints, whereas the target’s flexibility may broaden its binding spectrum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
